3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide
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Overview
Description
3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide is a complex organic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the N-(2-phenylethyl)propanamide moiety: This is typically done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO4 or H2O2.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like SnCl2 or H2/Pd.
Substitution: Halogenation or nitration can occur at the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: H2/Pd in ethanol.
Substitution: Br2 in CCl4 for bromination.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes like CDK2, which are targets for cancer therapy.
Biological Studies: Used in studying the binding interactions with adenosine receptors, which are important in cardiovascular and neurological research.
Industrial Applications: Potential use in the development of diagnostic or theranostic systems due to its ability to be functionalized with fluorescent moieties.
Mechanism of Action
The mechanism of action of 3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Used as adenosine receptor antagonists.
Uniqueness
3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide is unique due to its dual functionality, allowing it to interact with both CDK2 and adenosine receptors, making it a versatile compound for various therapeutic applications.
Properties
Molecular Formula |
C25H24N6O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C25H24N6O2/c1-33-20-9-7-19(8-10-20)21-17-22-25-28-27-23(30(25)15-16-31(22)29-21)11-12-24(32)26-14-13-18-5-3-2-4-6-18/h2-10,15-17H,11-14H2,1H3,(H,26,32) |
InChI Key |
GACWNMHJUQXPPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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